4,4-Difluoro-1-nitrosopiperidine
Overview
Description
4,4-Difluoro-1-nitrosopiperidine is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two fluorine atoms and a nitroso group at the 4-position makes this compound unique. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-nitrosopiperidine typically involves the introduction of fluorine atoms and a nitroso group into the piperidine ring. One common method includes the fluorination of piperidine derivatives followed by nitrosation. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4-difluoro-1-nitropiperidine.
Reduction: 4,4-difluoro-1-aminopiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-nitrosopiperidine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the fluorine and nitroso groups.
4,4-Difluoropiperidine: Lacks the nitroso group but contains the fluorine atoms.
1-Nitrosopiperidine: Contains the nitroso group but lacks the fluorine atoms.
Uniqueness
4,4-Difluoro-1-nitrosopiperidine is unique due to the simultaneous presence of both fluorine atoms and a nitroso group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C5H8F2N2O |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4,4-difluoro-1-nitrosopiperidine |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2 |
InChI Key |
FFEFLYLLIDMFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)N=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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